molecular formula C12H12BrNO2 B12938778 (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone

Cat. No.: B12938778
M. Wt: 282.13 g/mol
InChI Key: ZPYFSUDHUDJPGP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is a spirocyclic compound that features a unique structural motif combining a bromophenyl group and an oxaspiroheptane ring system. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Oxone®, formic acid, and magnesium turnings. Reaction conditions typically involve room temperature or mild heating, depending on the specific transformation desired .

Major Products Formed

Major products formed from the reactions of this compound include oxidative cyclization products and substituted derivatives of the bromophenyl group .

Scientific Research Applications

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets, such as the His194 residue of NQO1. The compound’s spirocyclic structure and hydrogen bonding capacity enable efficient binding to the active site of the enzyme, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone is unique due to its combination of a bromophenyl group and an oxaspiroheptane ring system, which imparts distinct chemical and biological properties. Its ability to target specific enzymes and its potential for various chemical transformations make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

(4-bromophenyl)-(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-6-5-12(14)7-16-8-12/h1-4H,5-8H2

InChI Key

ZPYFSUDHUDJPGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C12COC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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